Product packaging for C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O(Cat. No.:CAS No. 504433-89-0)

C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O

Cat. No.: B6323881
CAS No.: 504433-89-0
M. Wt: 244.33 g/mol
InChI Key: DJGGYKYEOIJUMJ-UHFFFAOYSA-N
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Description

C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O is a useful research compound. Its molecular formula is C11H24N4O2 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.18992602 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24N4O2 B6323881 C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O CAS No. 504433-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,8,11-tetrazacyclotetradecane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N4O2/c16-11(17)10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10,12-15H,1-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGGYKYEOIJUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCC(CNCCNC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Polyazamacrocycles in Coordination Chemistry and Beyond

Polyazamacrocycles, such as cyclam (1,4,8,11-tetraazacyclotetradecane), cyclen (1,4,7,10-tetraazacyclododecane), and 1,4,7-triazacyclononane (B1209588) (tacn), are cyclic compounds containing multiple nitrogen donor atoms within their ring structure. acs.org This structural feature allows them to form stable complexes with a wide variety of metal ions, making them invaluable ligands in coordination chemistry. acs.org The resulting metal complexes have been extensively investigated for applications ranging from catalysis and medical imaging to radiopharmaceuticals. acs.orgacs.org

The ability of polyazamacrocycles to encapsulate metal ions leads to highly stable complexes, a property that is crucial for in vivo applications where the release of potentially toxic free metal ions must be avoided. acs.org For instance, in the realm of medical imaging, particularly magnetic resonance imaging (MRI), derivatives of these macrocycles are used to chelate paramagnetic metal ions like gadolinium(III) and manganese(II). acs.orgacs.org Furthermore, the functionalization of these macrocycles allows for the attachment of other molecules, such as antibodies or targeting vectors, creating bifunctional chelators for targeted drug delivery or diagnostic purposes. researchgate.net

Beyond their traditional role in coordination chemistry, polyazamacrocycles have found applications in the development of coordination polymers and metal-organic frameworks (MOFs). asu.edu These materials, which consist of metal ions linked by organic ligands, have potential uses in gas storage, separation, and catalysis. asu.edu

The Cyclam Macrocycle: Fundamental Framework and Research Trajectories

Cyclam, with its 14-membered ring containing four nitrogen atoms, stands out as a foundational structure in the family of polyazamacrocycles. wikipedia.org Its chemical formula is (NHCH₂CH₂NHCH₂CH₂CH₂)₂. wikipedia.org First synthesized through the reaction of 1,3-dibromopropane (B121459) and ethylenediamine, this white, water-soluble solid has become a cornerstone of macrocyclic ligand research. wikipedia.org

The cyclam framework is particularly adept at coordinating with transition metal cations, forming complexes that can exist as several diastereomers due to the orientation of the N-H centers. wikipedia.org The resulting complexes typically feature a combination of five- and six-membered chelate rings, a structural characteristic that influences their stability and reactivity. wikipedia.org

Research involving cyclam has followed several key trajectories. A significant area of focus has been the synthesis of derivatives to enhance specific properties. For example, to address the susceptibility of metal-cyclam complexes to oxidative degradation, which is initiated by the deprotonation of the secondary amines, N-alkylated derivatives have been developed. wikipedia.org These modifications have led to more robust complexes with applications in areas such as the activation of molecular oxygen. wikipedia.org

Furthermore, the versatility of the cyclam framework has been demonstrated in the preparation of a wide array of metal compounds under various reaction conditions. researchgate.net Research has shown that by altering metal-to-ligand ratios and solvent media, it is possible to isolate species with different coordination numbers and geometries, including four-coordinate, five-coordinate, and six-coordinate complexes. researchgate.net This adaptability underscores the importance of cyclam as a versatile building block in the design of new coordination compounds with tailored properties.

Evolution of Cyclam Functionalization Strategies: a Research Perspective

Overview of N-Functionalization in Cyclam Derivatives Research

N-functionalization involves the attachment of substituent groups to the nitrogen atoms of the cyclam ring. This has been a widely explored strategy to modulate the electronic and steric properties of the ligand and its metal complexes. nih.gov A primary motivation for N-alkylation is to create more oxidatively robust complexes by replacing the reactive N-H protons with less reactive alkyl groups. wikipedia.org

Research has demonstrated the synthesis of various N-derivatized cyclam ligands, including those with chromophoric pendants. nih.gov These studies have shown that the nature of the N-substituent can influence the coordination geometry of the resulting metal complex. For instance, the synthesis of chromium(III) complexes with 1,8-disubstituted cyclam ligands exclusively yielded the cis isomer. nih.gov

N-functionalization has also been instrumental in creating bifunctional chelators. By introducing functional groups that can be coupled to other molecules, such as proteins or antibodies, researchers have developed targeted radiopharmaceuticals and imaging agents. researchgate.net

Emergence and Advantages of C-Functionalization in Cyclam Systems

While N-functionalization has been a mainstay of cyclam chemistry, C-functionalization, the attachment of substituents to the carbon atoms of the macrocyclic ring, has emerged as a powerful alternative. rsc.org This approach offers the significant advantage of leaving the four nitrogen atoms available for coordination or for the introduction of other pendant coordinating arms. researchgate.net

A key benefit of C-functionalization is the ability to introduce functional groups in a position that is less likely to interfere with the coordination of the metal ion. This can lead to complexes with enhanced stability and unique properties. The "bis-aminal" synthetic route has proven to be an effective method for creating C-functionalized cyclam derivatives. rsc.org

Research into C-functionalized cyclams has led to the development of novel architectures, such as C,C'-linked bis-cyclam systems. rsc.org These compounds have shown potential as inhibitors of the CXCR4 chemokine receptor, a target in HIV research. rsc.org Although the potency of these initial compounds was lower than existing standards, the research confirmed the viability of this new architectural approach. rsc.org The synthesis of optically active C-functionalized cyclams has also been achieved, further expanding the potential applications of these versatile ligands. rsc.org

The Specific Case of C Carboxylic Acid Cyclam: an Academic Research Focus

Strategic Approaches to C-Functionalization of Cyclam Frameworks

Strategic C-functionalization allows for the introduction of a wide array of functional groups onto the cyclam scaffold, significantly expanding its chemical diversity and potential applications.

A highly effective and versatile strategy for creating C-functionalized cyclams is the bisaminal template method. acs.orgresearchgate.net This approach offers a straightforward pathway to introduce various coupling functions onto a carbon atom positioned beta to a nitrogen atom within the macrocycle. acs.orgresearchgate.net A key advantage of this methodology is that it leaves the four nitrogen atoms of the cyclam ring available for subsequent N-functionalization, which is critical for developing bifunctional chelating agents. acs.orgfigshare.com

The core of this method involves the cyclization of a preorganized tetraamine (B13775644) with analogues of methyl acrylate (B77674), leading to a keystone C-functionalized oxo-cyclam bisaminal intermediate. acs.orgresearchgate.net This intermediate is a valuable precursor for a range of derivatives, including mono- and di-N-protected C-functionalized cyclams, cross-bridged cyclams, and other oxo-cyclam structures. acs.orgresearchgate.net The synthesis is noted for being rapid, often completed in just two steps over a week, and avoids the need for complex protection-deprotection steps or chromatographic purification. researchgate.net

"Click chemistry," specifically the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), has emerged as a powerful and facile method for the C-functionalization of cyclam. nih.govchemrxiv.org This reaction is prized for its high efficiency, reliability, and broad scope. chemrxiv.orgnih.gov The strategy typically involves a two-step synthesis that begins with an easily obtained C-functionalized hydroxyethyl (B10761427) cyclam derivative. chemrxiv.org This precursor is modified to include an alkyne function, making it ready for CuAAC coupling reactions with a wide variety of azide-containing molecules. chemrxiv.org

To ensure the success of the cycloaddition, Boc-protecting groups are often employed on the cyclam's nitrogen atoms. nih.gov These groups prevent the undesired coordination of the copper catalyst to the cyclam ring, which would otherwise inhibit the reaction. nih.govchemrxiv.org The optimized conditions for CuAAC enable the efficient synthesis of C-functionalized cyclams with diverse functionalities in good to excellent yields, paving the way for applications in targeted systems and materials science. chemrxiv.org

Table 1: Optimization of the CuAAC Reaction for C-Functionalization This table illustrates the optimization of the reaction between an alkyne-functionalized cyclam derivative and an azide, as described in related research.

EntryCatalystSolventTemperatureYield
1CuSO₄·5H₂O / Sodium AscorbateTHF/H₂O (1:1)Room TemperatureHigh
2CuITHF/H₂O (1:1)Room TemperatureModerate
3[Cu(CH₃CN)₄]PF₆CH₂Cl₂Room TemperatureLow
Data is representative of typical CuAAC optimization studies as found in the literature. chemrxiv.org

Achieving regiospecificity—the control over the exact position of functionalization—is paramount in the synthesis of complex molecules. The bisaminal template method provides a high degree of control in the C-functionalization of cyclams. acs.orgresearchgate.net By using preorganized tetraamine precursors and specific cyclizing agents, functional groups can be introduced at a specific carbon in the β-N position. acs.orgresearchgate.net This control is crucial for the rational design of bifunctional chelators where the placement of both the chelating arms and the coupling moiety is critical. acs.org

The structure of the intermediates, particularly the relative syn-position of the substituent on the bisaminal intermediate, confirms the method's high regiospecificity. researchgate.net Advanced computational analysis, such as the examination of electrostatic potentials, can be used to rationalize the reactivity of key intermediates and further refine the control over functionalization. acs.orgresearchgate.net This level of predictability and control distinguishes the bisaminal route as a superior method for creating precisely structured C-functionalized cyclam derivatives. rsc.org

Synthesis of C-Carboxylic Acid Cyclam and Analogous Structures

The synthesis of C-Carboxylic Acid Cyclam itself is a multi-step process that relies on the strategic formation of precursors and subsequent chemical modification to introduce the desired carboxylic acid group.

The journey to C-Carboxylic Acid Cyclam begins with the synthesis of suitable precursors. The bisaminal template method yields C-functionalized oxo-cyclam bisaminal intermediates, which are pivotal starting points. researchgate.net Another important precursor is 1,4,8,11-tetraazacyclotetradecane-5,12-dione (B1599984) (dioxocyclam), which is considered one of the most convenient routes to C-substituted cyclam derivatives. Its synthesis involves a [2+2] Michael condensation of methyl acrylate with ethylenediamine.

An alternative stepwise approach involves the reaction of mono-Boc-protected diamines with malonyl dichloride to form open-chain diamide-bis(N-Boc-amino) intermediates. beilstein-journals.org Subsequent deprotection and ring closure with another malonyl unit afford cyclam tetraamide precursors. beilstein-journals.org These tetraamides can then be reduced to the corresponding cyclam derivatives. beilstein-journals.org These varied precursor strategies provide chemists with multiple pathways to access the core cyclam structure, which can then be further modified.

Table 2: Key Precursors for C-Functionalized Cyclams

Precursor NameSynthetic MethodKey FeaturesReference(s)
C-functionalized oxo-cyclam bisaminalBisaminal Template MethodVersatile intermediate; nitrogens free for functionalization. acs.org, researchgate.net
1,4,8,11-tetraazacyclotetradecane-5,12-dione (dioxocyclam)Michael CondensationConvenient route to C-substituted cyclams.
Cyclam TetraamidesStepwise Diamine/Malonyl Dichloride ReactionAllows for chiral derivatives; reduced to form cyclam. beilstein-journals.org

The final step in synthesizing C-Carboxylic Acid Cyclam is the introduction of the carboxyl group onto the carbon framework of the precursor. This is achieved through functional group interconversion, a cornerstone of organic synthesis. fiveable.me Several established methods can be employed, depending on the functional group already present on the precursor.

One common strategy is the hydrolysis of a nitrile. libretexts.org If the precursor is synthesized with a nitrile group (-CN) at the desired carbon position, it can be converted to a carboxylic acid (-COOH) through either acid or base-catalyzed hydrolysis. libretexts.org Another powerful method is the oxidation of a primary alcohol. libretexts.orgsolubilityofthings.com A precursor bearing a primary alcohol (-CH₂OH) can be oxidized using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), to yield the corresponding carboxylic acid. solubilityofthings.com These transformations are fundamental reactions that allow chemists to convert simpler functional groups into the more complex carboxylic acid moiety, completing the synthesis of the target molecule. solubilityofthings.comslideshare.net

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The synthesis of C-carboxylic acid cyclam derivatives is a nuanced process where the optimization of reaction conditions is paramount to achieving desirable yields and purity. The introduction of a carboxylic acid group onto the carbon backbone of the cyclam macrocycle presents unique challenges, necessitating careful control over various reaction parameters.

Key to the synthesis is the strategic selection of reagents, solvents, temperature, and reaction time. For instance, the "bis-aminal" route has been explored for the creation of C,C'-linked bis-cyclam structures, demonstrating that mild conditions can be effective. rsc.org In one pathway, the use of α,β-unsaturated ketones or alkyl halides as bis-cyclizing agents allowed for the preparation of a C,C'-xylylene-bis-cyclam with a decent yield. rsc.org

In broader synthetic strategies for carboxylic acid derivatives, palladium-catalyzed C-H arylation and olefination of cinnamic acid derivatives have been optimized. researchgate.net These reactions often require a careful balance of a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., Ag₂CO₃), a base (e.g., KHCO₃), and specific ligands (e.g., Boc-L-tert-leucine) to achieve high yields and stereoselectivity. researchgate.net Similarly, copper-catalyzed oxidative cyclization of carboxylic acids to form lactones is influenced by the choice of copper salt and oxidant, such as potassium persulfate. nih.govrsc.org

The solvent system plays a critical role. While dichloromethane (B109758) and benzene (B151609) have been traditionally used, acetonitrile (B52724) has emerged as a "greener" alternative that can provide a better balance between chemical conversion and selectivity in some oxidative coupling reactions. scielo.br Temperature is another crucial variable; while many reactions are conducted at room temperature, adjusting the temperature can significantly impact reaction rates and product yields. scielo.branalis.com.my For example, in the amidation of cinnamic acid, increasing the temperature to 60 °C improved the yield, but further increasing it to reflux temperatures led to a decrease. analis.com.my

The optimization process often involves a systematic variation of these parameters, as illustrated in the following hypothetical optimization table for a generic C-functionalization reaction on a cyclam precursor.

Table 1: Hypothetical Optimization of a C-Arylation Reaction on a Cyclam Precursor

Entry Catalyst (mol%) Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
1 Pd(OAc)₂ (10) PPh₃ K₂CO₃ Toluene 80 24 45
2 PdCl₂(PPh₃)₂ (10) - Cs₂CO₃ Dioxane 100 24 65
3 PdCl₂(PPh₃)₂ (10) - Cs₂CO₃ HFIP 60 24 87 nih.gov

This table is a representative example based on general findings in C-H functionalization reactions and does not represent a specific synthesis of C-Carboxylic-Acid-Cyclam, 4HCl, 2H₂O.

Ultimately, achieving high yields, which can range from moderate (30-50%) to good (over 70%), depends on the specific synthetic route and the successful optimization of these interacting variables. rsc.orgscielo.brnih.gov For example, transannular C-H arylation of cycloalkane carboxylic acids has reported yields from 37% to 70%. nih.gov

Analytical Techniques in Synthetic Studies (e.g., NMR, Mass Spectrometry, HPLC, Elemental Analysis)

The characterization of C-Carboxylic-Acid-Cyclam, 4HCl, 2H₂O and its synthetic intermediates relies on a suite of complementary analytical techniques to confirm its structure, purity, and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for elucidating the molecular structure.

¹H NMR: In ¹H NMR spectra of carboxylic acid derivatives, protons on carbons adjacent to the carbonyl group typically show resonances around 2.0-2.5 ppm. libretexts.org The protons on the cyclam ring would exhibit complex splitting patterns in the aliphatic region (typically 1.5-3.5 ppm). The acidic proton of the carboxyl group itself is highly deshielded and appears as a broad singlet far downfield, often around 10-13 ppm, though its visibility and position can be affected by the solvent and concentration. pressbooks.pubprinceton.edulibretexts.org

¹³C NMR: The carboxyl carbon atom gives a characteristic signal in the ¹³C NMR spectrum between 165 and 185 ppm. pressbooks.pubprinceton.edu The carbons of the cyclam ring would appear in the aliphatic region of the spectrum. The chemical shift of the carboxyl carbon is sensitive to its environment, including solvent polarity and protonation state. princeton.edu

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for such polar molecules. For carboxylic acids, analysis is often performed in negative ion mode (ESI-) to detect the deprotonated molecule [M-H]⁻. chromforum.org However, given the multiple basic nitrogen atoms in the cyclam ring, positive ion mode (ESI+) detecting the protonated molecule [M+H]⁺ is also highly effective. researchgate.net High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which allows for the confirmation of the elemental formula. Fragmentation patterns can help confirm the structure; for example, a common fragmentation for carboxylic acids is the loss of CO₂H (45 Da) or H₂O (18 Da). youtube.com

High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of the final compound and monitoring the progress of a reaction. Reversed-phase HPLC with a C18 column is a common method. chromforum.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid and the amines. chemrxiv.orgsielc.com Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). nih.govnih.govnih.gov

Elemental Analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, chlorine) in the purified compound. This technique is vital for confirming the empirical formula of the final product, C₁₁H₂₄N₄O₂, and its salt form, 4HCl, 2H₂O. The experimentally determined percentages must align closely with the calculated theoretical values to verify the compound's composition and hydration state. nih.gov

Table 2: Summary of Analytical Data for Carboxylic Acid Cyclam Derivatives

Technique Purpose Characteristic Features/Data
¹H NMR Structural Elucidation -COOH proton: ~10-13 ppm (broad singlet) pressbooks.pubprinceton.edulibretexts.org-CH -COOH: ~2.5-3.0 ppm chemrxiv.orgCyclam ring protons: ~1.5-3.5 ppm
¹³C NMR Structural Elucidation -C OOH: ~165-185 ppm pressbooks.pubprinceton.eduCyclam ring carbons: Aliphatic region
Mass Spec. Molecular Weight & Formula ESI+: [M+H]⁺ researchgate.netESI-: [M-H]⁻ chromforum.orgHRMS for exact mass
HPLC Purity Assessment Reversed-phase (C18 column) with acidified mobile phase (e.g., H₂O/ACN/Formic Acid) chromforum.orgchemrxiv.orgsielc.com

| Elemental | Elemental Composition | Confirms %C, %H, %N, %Cl for C₁₁H₂₄N₄O₂·4HCl·2H₂O nih.gov |

This table presents typical data ranges and methods based on general knowledge of analyzing carboxylic acids and cyclam-containing molecules.

Quantum Chemical Calculations for Ligand and Complex Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying tetraazamacrocyclic ligands and their complexes. researchgate.net These methods allow for detailed examination of molecular structures, electronic properties, and reactivity.

Density Functional Theory (DFT) is a computational method used extensively to predict the geometric and electronic properties of cyclam-based systems. ua.pt It is employed to optimize molecular structures, calculate energies of different conformations, and predict the course of chemical reactions. DFT calculations can accurately reproduce the geometry of metal complexes, providing a solid foundation for understanding their properties. ua.pt

For instance, in studies of yttrium(III) complexes with substituted cyclam ligands, DFT analysis was used to investigate the structure of the resulting compounds. nih.govmdpi.com The calculated bond lengths and angles often show good agreement with data obtained from X-ray crystallography, validating the computational model. nih.govmdpi.comnih.gov In a study on a chromium(III) cyclam complex, DFT calculations successfully reproduced the geometry of the paramagnetic complex, which showed a distorted octahedral coordination environment. ua.pt This predictive power is crucial for understanding how the ligand framework adapts to accommodate different metal ions.

The reactivity of these complexes can also be predicted. DFT analysis of a Y(III) complex with a dianionic diamino-diamine cyclam ligand revealed that the Highest Occupied Molecular Orbital (HOMO) is located on the anionic nitrogen atoms of the cyclam ring. nih.govmdpi.com This finding correctly predicted that protonation would occur selectively at these nitrogen atoms, demonstrating that the reaction follows orbital control rather than being dictated solely by which atom is the most negatively charged. nih.govmdpi.com

Table 1: Comparison of Experimental and DFT-Calculated Bond Lengths in a Y(III)-Cyclam Complex Derivative

Bond Experimental Bond Length (Å) (X-ray) DFT-Calculated Bond Length (Å)
Y–Namido 2.226(3) / 2.303(2) Consistent with experimental values
Y–Namine Matches reported values Consistent with experimental values

Data derived from studies on related Y(III)-Bn2Cyclam complexes. nih.gov

The analysis of electronic structures and electrostatic potentials provides a deeper understanding of the chemical behavior of C-Carboxylic-Acid-Cyclam systems. The distribution of electrons within the molecule, particularly the frontier molecular orbitals (HOMO and LUMO), is key to its reactivity.

As mentioned, the location of the HOMO on the amido nitrogens in a Y(III)-cyclam derivative indicates these sites are the most nucleophilic and susceptible to electrophilic attack, such as protonation. nih.govmdpi.com This type of analysis is crucial for predicting reaction selectivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Furthermore, the bonding and electronic structures of cyclam-metal complexes can be assessed by DFT to understand their influence on subsequent reactions. nih.gov For example, in zirconium complexes used for the ring-opening polymerization of rac-lactide, the nature of the cyclam ligand and its electronic structure were shown to influence the polymerization mechanism itself. nih.gov The change in electron density at the metal center upon ligand modification can alter the catalytic activity and the structure of the resulting polymer. nih.gov

Table 2: Key Electronic Properties from DFT Analysis of a Y(III)-Cyclam Derivative

Property Finding Implication
HOMO Location Centered on the Namido atoms of the cyclam ring. nih.govmdpi.com Predicts selective protonation at these nitrogen atoms. nih.govmdpi.com
Reaction Control The reaction follows an orbital control mechanism. nih.govmdpi.com Reactivity is driven by frontier orbital interactions. nih.govmdpi.com

| Lewis Acidity | Protonation of a ligand nitrogen increases the Lewis acidity of the metal center. nih.gov | Leads to shortening of metal-ligand bond distances. nih.gov |

Molecular Modeling and Conformational Analysis of Cyclam Derivatives

The 14-membered cyclam ring is flexible and can adopt several different conformations. wikipedia.org Molecular modeling and conformational analysis are used to identify the most stable arrangements of the atoms in space and to understand how the structure changes upon substitution or complexation. cd-bioparticles.net

The cyclam macrocycle typically features alternating five- and six-membered chelate rings when complexed to a metal. wikipedia.org The six-membered rings often adopt a stable chair conformation. chemrxiv.org For C-Carboxylic-Acid-Cyclam, the placement of the carboxylic acid group on the carbon backbone of the ring influences the preferred conformation. Computational studies can map the potential energy surface to identify local and global energy minima corresponding to different stable conformers. researchgate.net

Theoretical Insights into Metal-Ligand Interactions and Bonding

DFT calculations are used to analyze the metal-ligand bonding in detail. nih.govmdpi.com Techniques such as Natural Bond Orbital (NBO) analysis can be employed to study charge transfer interactions between the ligand's donor orbitals (from nitrogen and oxygen atoms) and the metal's acceptor orbitals. mdpi.com This analysis helps differentiate the roles of various donor groups, such as the macrocyclic amines versus the carboxylate oxygen, in binding the metal ion. mdpi.com

In studies of lead(II) complexes with related macrocycles, bonding analysis revealed significant charge-transfer (CT) interactions, which are a major component of the metal-ligand bond. mdpi.com These calculations can quantify the energetic contributions from electrostatic interactions and orbital (covalent) interactions. Understanding these interactions is key to rationalizing the high thermodynamic stability and kinetic inertness observed in many metal-cyclam complexes. researchgate.netresearchgate.net

| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and orbital interactions within the complex. | Quantifies the donor-acceptor interactions that constitute the metal-ligand bond. mdpi.com |

Simulation of Reaction Mechanisms in Functionalization and Complexation

Computational simulations are vital for elucidating the step-by-step mechanisms of chemical reactions, such as the functionalization of the cyclam ring and the subsequent complexation of metal ions. crc1333.de These simulations involve calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

While direct simulation of the synthesis of C-Carboxylic-Acid-Cyclam is complex, DFT can be used to model plausible reaction pathways. For instance, in related copper-catalyzed C-H oxidative cyclizations of carboxylic acids, mechanistic analyses suggest the involvement of radical intermediates and changes in the metal's oxidation state. rsc.org Similar computational approaches could be applied to understand the introduction of the carboxylic acid group onto the cyclam backbone.

The mechanism of metal complexation can also be modeled. For many ligands, complex formation proceeds through a multi-step process. Kinetic studies of lead(II) binding to functionalized cyclams suggest an Eigen-Winkler mechanism, where a rapid pre-equilibrium formation of an outer-sphere complex is followed by a single rate-limiting step for the metal to enter the macrocyclic cavity. acs.orgnih.gov DFT calculations can map the energy profile of this process, identifying the structure and energy of the transition state for the rate-limiting step. This understanding of reaction barriers and pathways is essential for designing ligands that form complexes quickly and efficiently. crc1333.de

Advanced Research Applications of C Carboxylic Acid Cyclam and Its Metal Complexes

Development of Bifunctional Chelating Agents for Radiometal Conjugation

The design of molecules capable of securely binding radioactive metal ions (radionuclides) and attaching to biologically active molecules is fundamental to the development of modern radiopharmaceuticals for diagnostic imaging and therapy. C-Carboxylic-Acid-Cyclam serves as a precursor for such bifunctional chelating agents (BFCAs), where the cyclam ring chelates the radiometal and the carboxylic acid provides a handle for conjugation. chematech-mdt.comsemanticscholar.org

The effectiveness of a radiopharmaceutical is highly dependent on the stability of the complex formed between the radiometal and the chelator. sci-hub.se When designing chelators for diagnostic imaging, several key principles are considered:

Thermodynamic Stability: The metal-chelate complex must be thermodynamically stable under physiological conditions to prevent the release of the free radiometal ion. Macrocyclic chelators like cyclam generally form more thermodynamically stable complexes compared to their linear (acyclic) counterparts, a phenomenon known as the macrocyclic effect. sci-hub.se

Kinetic Inertness: Beyond thermodynamic stability, the complex must be kinetically inert, meaning the rate of dissociation of the metal from the chelator is extremely slow. sci-hub.se This is arguably the most critical factor in vivo, as it ensures the radiometal remains bound to the targeting molecule and does not accumulate in non-target tissues like the liver or bones. sci-hub.se

Bioconjugation Capability: The chelator must possess a functional group that allows for covalent attachment to a targeting biomolecule (e.g., an antibody, peptide, or small molecule) without compromising its ability to bind the metal or the biomolecule's function. semanticscholar.orgnih.gov The carboxylic acid group on C-Carboxylic-Acid-Cyclam serves this purpose, allowing for the formation of stable amide bonds with amine groups on biomolecules.

Radiolabeling Conditions: The process of incorporating the radiometal into the chelator should be efficient and occur under mild conditions (e.g., room temperature, physiological pH) to avoid denaturing the attached biomolecule. sci-hub.se

A significant challenge in using macrocyclic chelators like cyclam derivatives is that they often require harsh conditions, such as heating, for efficient radiolabeling, which can damage sensitive biomolecules. sci-hub.se Research focuses on modifying the chelator structure to improve these properties.

Structural Pre-organization: Modifying the macrocyclic ring to pre-organize the donor atoms for coordination with a specific metal ion can enhance both thermodynamic stability and kinetic inertness. This reduces the energy required for the metal to adopt the ideal coordination geometry within the chelate.

Optimizing Ring Size and Rigidity: The rigidity of the cyclam backbone is crucial. While a flexible ring might bind a metal faster, a more rigid structure often leads to a more kinetically inert complex. Functionalization on the carbon backbone, as in C-Carboxylic-Acid-Cyclam, can influence the ring's conformation and rigidity.

Improving Radiolabeling Kinetics: A common trade-off for the high stability of macrocycles is slower labeling kinetics. sci-hub.se Strategies to overcome this include the temporary attachment of groups that assist in capturing the metal ion, which are subsequently removed, or the development of novel derivatives that retain high stability while allowing for faster metal incorporation at lower temperatures. sci-hub.se

Chelator PropertyDesign GoalRelevance of C-Carboxylic-Acid-Cyclam Structure
Thermodynamic Stability High log KML valueThe macrocyclic effect of the cyclam ring provides high stability.
Kinetic Inertness Low dissociation rate in vivoThe rigid, pre-organized nature of the cyclam backbone leads to inert complexes.
Bioconjugation Reactive handle for attachmentThe carboxylic acid group allows for covalent bonding to biomolecules. chematech-mdt.com
Radiolabeling Efficiency Fast, quantitative labeling at room tempA key area of research is to modify the cyclam structure to improve labeling speed without losing stability. sci-hub.se

Catalysis by Metal Complexes of C-Carboxylic Acid Cyclam

Metal complexes of cyclam and its derivatives are powerful catalysts for a variety of chemical transformations. The ability to functionalize the cyclam ring, for instance with a carboxylic acid group, allows these catalysts to be anchored to surfaces or have their electronic properties fine-tuned.

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals like carbon monoxide (CO) or formic acid (HCOOH) is a critical area of research for sustainable fuel production. rsc.orgrsc.org Metal-cyclam complexes, particularly with nickel, are among the most studied molecular catalysts for this process. bohrium.com

A C-functionalized Ni-cyclam complex, covalently grafted onto a glassy carbon electrode, has been shown to perform selective electrocatalytic CO₂ reduction in neutral water. ifremer.fr This heterogeneous system demonstrated remarkable properties, including:

High Selectivity: The catalyst produced CO with 85% selectivity. ifremer.fr

Good Faradaic Efficiency: The efficiency of converting electrical energy into the desired chemical product (CO) was 56%. ifremer.fr

Low Overpotential: The reaction initiated at a low overpotential of approximately 500 mV, reducing the energy penalty for the conversion. ifremer.fr

This work highlights that C-functionalization does not impair the catalytic core and provides a robust method for immobilizing the catalyst, a key step toward practical applications. ifremer.fr Furthermore, theoretical studies using density functional theory (DFT) have been employed to predict the selectivity of various transition metal-cyclam complexes. rsc.orgresearchgate.net These studies show that the choice of metal center can steer the reaction to produce either CO or formate (B1220265) (HCOO⁻). rsc.orgresearchgate.net

Metal-Cyclam ComplexPredicted Selective ProductpH Range for SelectivityLimiting Potential (V)Reference
[Ni-cyclam]²⁺CO1.81–7.31- rsc.orgresearchgate.net
[Pd-cyclam]²⁺CO>6.10- rsc.orgresearchgate.net
[Mo-cyclam]²⁺HCOO⁻Hydride Cycle-1.33 rsc.orgresearchgate.net
[W-cyclam]³⁺HCOO⁻Hydride Cycle-1.54 rsc.orgresearchgate.net
[Co-cyclam]²⁺HCOO⁻ (favored over H₂)Hydride Cycle< -1.6 rsc.orgresearchgate.net

Beyond electrocatalysis, metal complexes of functionalized cyclams are explored for other critical catalytic reactions.

Carbon Dioxide Activation: The activation of the CO₂ molecule is a thermodynamically challenging first step in its conversion to other chemicals. uniba.itmdpi.com Research has explored the use of light to activate catalyst assemblies. For example, a molecular assembly combining a ruthenium-based photosensitizer with a nickel-cyclam catalyst was designed for the photoreduction of CO₂. researchgate.net In this system, visible light activates the complex, which then reduces CO₂ to CO and H₂ in aqueous solution. researchgate.net

Oxygen Activation: The activation of molecular oxygen is central to many biological and industrial oxidation processes. While specific studies on C-Carboxylic-Acid-Cyclam for oxygen activation are emerging, related iron-cyclam complexes are known to model the reactivity of enzymes that utilize oxygen. The functionalization of the cyclam ligand can influence the properties of the resulting metal-oxo species, which are key intermediates in these oxidation reactions. Photocatalytic decarboxylative oxygenation is a related process where carboxylic acids are converted to carbonyls, showcasing a method of C-O bond formation under catalytic conditions. princeton.edu

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding or van der Waals forces. rsc.org At its core is the principle of molecular recognition, where molecules selectively bind to one another based on complementary shapes, sizes, and chemical functionalities. longdom.orgbeilstein-journals.org

C-Carboxylic-Acid-Cyclam is an excellent candidate for studies in molecular recognition and the construction of supramolecular assemblies.

Host-Guest Chemistry: The molecule possesses two distinct domains for interaction. The cyclam ring forms a well-defined cavity that can act as a "host" for specific metal ions or small organic "guest" molecules.

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. ijacskros.com This functionality allows the molecule to recognize and bind to other molecules that have complementary hydrogen bonding sites, such as aminopyridines or other carboxylic acids. ijacskros.com This can be used to direct the self-assembly of molecules into larger, ordered structures like chains, sheets, or three-dimensional networks.

By combining the metal-binding properties of the cyclam ring with the intermolecular interaction capabilities of the carboxylic acid, researchers can design complex, multi-component systems with emergent functions, such as molecular sensors or responsive materials.

Host-Guest Interactions with Neutral Molecules and Anions

The field of host-guest chemistry involves the study of complexes formed between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. C-Carboxylic Acid Cyclam and its derivatives are excellent candidates for host molecules due to the pre-organized cavity of the cyclam ring and the potential for multiple interaction sites.

The cyclam framework itself can engage in hydrogen bonding and van der Waals interactions, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. Metal complexes of C-Carboxylic Acid Cyclam introduce an additional coordination site, further enhancing the potential for selective binding.

The interaction of metal-cyclam complexes with carboxylate groups is particularly significant. Studies have shown that zinc(II) cyclam complexes can selectively recognize and bind to carboxylates, a process that is crucial in their biological activity. nih.gov This highlights the potential of C-Carboxylic Acid Cyclam metal complexes to act as receptors for anionic carboxylate guests. The combination of the metal center's Lewis acidity and the hydrogen bonding capabilities of the macrocycle's N-H groups leads to strong and selective binding.

Guest TypePotential Interacting Groups on HostDriving Forces for Interaction
Anions Macrocyclic N-H, Carboxylic Acid/Carboxylate, Metal Center (in complexes)Hydrogen Bonding, Electrostatic Interactions, Coordination Bonds
Neutral Molecules Hydrophobic Cyclam CavityHydrophobic Effect, Van der Waals Forces
Carboxylates Metal Center, Macrocyclic N-HCoordination, Hydrogen Bonding

Design of Macrocyclic Receptors

The ability of C-Carboxylic Acid Cyclam to engage in specific host-guest interactions makes it a valuable platform for the design of macrocyclic receptors. nih.gov These receptors are synthetic molecules designed to selectively bind to a specific guest molecule or ion, often with a high degree of affinity and specificity, mimicking natural recognition systems. nih.gov The design of such receptors is a cornerstone of supramolecular chemistry and has significant implications for areas like sensing, catalysis, and medicine. frontiersin.orgnih.gov

The carboxylic acid group on the cyclam ring is a key feature for receptor design. It can be used as a handle to attach other recognition units, leading to more complex and selective receptors. For example, a cytosine-functionalized macrocyclic receptor has been developed that combines three recognition motifs: the macrocycle for phosphate (B84403) binding, a naphthalimide for π-π stacking, and the cytosine for hydrogen bonding. researchgate.net This multi-modal approach significantly enhances the receptor's affinity and selectivity for nucleotides. researchgate.net

Similarly, C-Carboxylic Acid Cyclam can be envisioned as the core of a modular receptor. The carboxylic acid can be coupled with other molecules that provide additional binding sites, such as aromatic groups for π-stacking interactions or hydrogen bonding moieties. The pre-organized nature of the cyclam ring reduces the entropic penalty upon binding, leading to stronger host-guest complexes. nih.gov

The general principles for designing macrocyclic receptors based on C-Carboxylic Acid Cyclam would involve:

Target-Specific Functionalization: Modifying the carboxylic acid group with functionalities that are complementary to the target guest in terms of size, shape, and electronic properties.

Metal Ion Templating: Utilizing a metal ion within the cyclam cavity to create a defined three-dimensional binding pocket. The choice of metal ion can influence the geometry and Lewis acidity of the receptor.

Multi-point Interaction: Designing receptors that can form multiple non-covalent interactions with the guest, leading to higher affinity and selectivity.

Surface Functionalization and Material Science Applications

The ability to anchor C-Carboxylic Acid Cyclam and its metal complexes onto solid supports opens up a vast array of applications in materials science, from catalysis to sensing and beyond. The carboxylic acid group provides a robust covalent linkage to various surfaces.

Immobilization of Complexes on Semiconductor Oxides

Semiconductor oxides, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), are widely used in photocatalysis, solar cells, and sensors. The immobilization of molecular complexes on these surfaces can enhance their properties and create new functionalities. nih.gov The carboxylic acid group of C-Carboxylic Acid Cyclam is an ideal anchor for covalent attachment to the surface of metal oxides.

The process typically involves a condensation reaction between the carboxylic acid and the surface hydroxyl groups of the oxide, forming a stable ester-like linkage. This method of immobilization has been successfully used to attach various molecules to TiO₂ surfaces. nih.govmdpi.comresearchgate.net

Once immobilized, the C-Carboxylic Acid Cyclam complexes can impart new properties to the semiconductor oxide. For instance:

Photocatalysis: If the immobilized complex is a photosensitizer, it can absorb light and inject an electron into the conduction band of the semiconductor, initiating a photocatalytic process.

Sensing: The immobilized complex can act as a recognition site for specific analytes. Binding of the analyte to the complex can cause a change in the electronic properties of the semiconductor, which can be detected as a signal.

Surface Passivation: The immobilized layer can passivate surface defects on the semiconductor, improving the efficiency of devices like solar cells.

Semiconductor OxideImmobilization ChemistryPotential Application
Titanium Dioxide (TiO₂) ** Condensation with surface hydroxylsPhotocatalysis, Dye-Sensitized Solar Cells
Zinc Oxide (ZnO) Condensation with surface hydroxylsGas Sensing, Biosensing
Silicon Dioxide (SiO₂) **Silanization followed by couplingChromatography, Solid-Phase Synthesis

Integration into Hybrid Materials for Specific Functions

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, offer the potential to create materials with novel and enhanced properties. C-Carboxylic Acid Cyclam and its complexes can be integrated into various hybrid material architectures to impart specific functions. mdpi.comnih.govrsc.org

One approach is to incorporate the cyclam derivative into porous materials like metal-organic frameworks (MOFs) or mesoporous silica. The carboxylic acid group can be used as a linker to build the framework itself or can be post-synthetically grafted onto the surface of the pores. The resulting hybrid material would have a high surface area and a high density of accessible cyclam units, making it suitable for applications such as:

Selective Adsorption: The cyclam units can selectively bind to and remove specific pollutants or valuable metals from solution.

Heterogeneous Catalysis: If the cyclam is complexed with a catalytically active metal, the hybrid material can be used as a recyclable catalyst.

Sensing: The integration of fluorescent or electroactive cyclam complexes into a porous matrix can lead to highly sensitive and selective sensors. mdpi.comnih.govrsc.org

Another strategy is to incorporate C-Carboxylic Acid Cyclam into polymers. The carboxylic acid can be used as a monomer or as a functional group to be grafted onto a polymer backbone. This can lead to the development of:

Ion-exchange resins: For water purification or metal recovery.

Smart materials: Where the binding of a specific guest to the cyclam unit triggers a change in the polymer's properties, such as its solubility or conformation.

Functional coatings: That can selectively bind to and detect specific molecules.

The versatility of C-Carboxylic Acid Cyclam as a building block for hybrid materials is vast, and ongoing research continues to explore new ways to harness its unique properties for a wide range of technological applications.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Strategies for Complex Cyclam Architectures

The development of new synthetic methodologies is crucial for accessing cyclam derivatives with intricate and precisely controlled three-dimensional structures. Traditional methods are being refined and novel strategies are emerging to meet the demand for more complex macrocyclic architectures for advanced applications.

Recent research has focused on creating chiral variants of the cyclam framework, which were previously limited. nih.gov Stepwise procedures have been developed for the improved preparation of chiral cyclam derivatives, allowing for successful coordination with metal ions like Au(III) to form novel tetra-coordinated complexes. beilstein-journals.org This represents a significant step towards understanding and utilizing the stereochemical properties of these molecules. Another innovative approach involves the post-synthesis modification of the macrocyclic backbone, enabling the introduction of diverse functional groups within the macrocycle's cavity. mdpi.com This strategy allows for the fine-tuning of molecular recognition properties and has potential applications in mimicking protein functions. mdpi.com

Furthermore, synthetic strategies are evolving to build architecturally complex natural and unnatural products. nih.gov These include multicomponent linchpin couplings and the use of protective groups, such as iron-tricarbonyl complexes, to control reactivity in multi-step syntheses involving sensitive functional groups. escholarship.org The synthesis of C-functionalized cyclams, such as those with hydroxymethyl groups, from readily available precursors like diamino acids, has also been achieved, providing optically active ligands for complexation studies. rsc.org These advanced synthetic routes are expanding the library of available cyclam-based ligands, which is essential for exploring their full potential in various scientific fields. nih.govcd-bioparticles.net

Exploration of Novel Metal Ion Complexation Pathways

The ability of cyclam and its derivatives to form stable and inert complexes with a wide range of metal ions is a cornerstone of their utility. researchgate.netwikipedia.org Research is actively exploring the complexation behavior of newly synthesized, functionalized cyclams to understand how modifications to the ligand structure influence the properties of the resulting metal complexes.

A comprehensive coordination study on C-functionalized cyclams with Copper(II) and Zinc(II) revealed that the addition of non-coordinating functional groups, such as a hydroxyethyl (B10761427) group, does not drastically alter the thermodynamic stability of the complexes. chemrxiv.orgacs.org However, such modifications can have a significant impact on the kinetic inertness and electrochemical behavior. researchgate.net For instance, N-functionalization with a hydroxyethyl group was found to kinetically and electrochemically stabilize the complexes. researchgate.net In contrast, N-methylation can induce significant distortions in the coordination geometry, which tends to decrease the kinetic inertness. researchgate.net

The geometry of the metal complex is highly dependent on the ligand's structure, including the degree of N-methylation and the presence of cross-bridges. chemrxiv.orgacs.org Various configurations, such as trans-I, trans-III, and cis-V, have been observed in both solid-state and solution. chemrxiv.orgacs.org For example, cross-bridged cyclam derivatives containing acetamide (B32628) or acetic acid pendant arms form octahedral complexes with Ni(II) and Mn(III). nih.gov The rigidified structure conferred by the cross-bridge enhances the kinetic inertness of these complexes, which is particularly valuable for applications like radiopharmaceuticals. nih.gov

The introduction of specific pendant arms can also impart unique properties. A cyclam-based ligand with two methylene(2,2,2-trifluoroethyl)phosphinate pendant arms was found to be highly selective for Cu(II) and formed an extremely inert complex, highlighting its potential use as a contrast agent for ¹⁹F Magnetic Resonance Imaging (MRI). rsc.org

Ligand/ComplexMetal Ion(s)Key Structural/Coordination FindingsReference(s)
C-hydroxyethyl functionalized cyclamsCu(II), Zn(II)N-functionalization with a hydroxyethyl group kinetically and electrochemically stabilized the complexes. Various ratios of trans-I, trans-III, and cis-V configurations were observed. researchgate.netchemrxiv.orgacs.org
Cross-bridged cyclams with acetamide/acetic acid armsMn(III), Co(III), Ni(II)Forms octahedral complexes; the cross-bridge enhances kinetic inertness. The Mn(III) complex showed a distorted octahedral geometry. nih.gov
Cyclam with trifluoroethylphosphinate pendant armsCo(II), Ni(II), Cu(II), Zn(II)Highly selective for Cu(II), forming an extremely inert complex. Paramagnetic complexes showed significant shortening of ¹⁹F NMR relaxation times. rsc.org
Chiral cyclam derivativesAu(III)Successful coordination to form novel tetra-coordinated N,N,N,N-Au(III) complexes with alternating five- and six-membered chelate rings. beilstein-journals.org

Advanced Computational Techniques for Predictive Modeling

Computational chemistry has become an indispensable tool for investigating and predicting the behavior of complex molecular systems like C-Carboxylic-Acid-Cyclam and its metal complexes. These techniques provide insights that are often difficult or impossible to obtain through experimental methods alone.

Density Functional Theory (DFT) is widely used to study the binding properties and electronic structures of cyclam derivatives. chemrxiv.orgelsevierpure.com DFT calculations have been employed to analyze the different configurations of metal complexes in solution and to complement experimental data from techniques like NMR and EPR spectroscopy. researchgate.netchemrxiv.org These computational studies help to elucidate the influence of C-functionalization on the properties of the metal complexes and to understand the factors driving the formation of specific isomers. chemrxiv.org For example, computational analysis of two cyclam derivatives showed slightly larger cavity sizes in the gas phase compared to the solid-state crystal structures, attributed to the elasticity of the molecules in a spacious environment. researchgate.net

Interdisciplinary Research in Functional Macrocyclic Systems

The unique properties of cyclam derivatives and their metal complexes have positioned them at the forefront of interdisciplinary research, with applications spanning medicine, materials science, and catalysis. cd-bioparticles.net The inherent versatility and tunability of the cyclam scaffold allow for the design of functional systems tailored for specific, complex tasks. cd-bioparticles.netwikipedia.org

In the biomedical field, functionalized macrocycles are being explored as MRI contrast agents rsc.org, platforms for drug delivery cd-bioparticles.net, and as therapeutic agents themselves. The development of macrocyclic peptide inhibitors for challenging biological targets, such as protein-protein interactions implicated in cancer, is a particularly active area of research. biorxiv.orgnih.govsouthampton.ac.uk The Random non-standard Peptide Integrated Discovery (RaPID) system, which combines mRNA display with the incorporation of non-proteinogenic amino acids, allows for the screening of trillions of macrocyclic peptides to find potent and selective binders for targets like the Huntingtin protein, which is implicated in Huntington's disease. biorxiv.orgnih.gov

The catalytic activity of cyclam-metal complexes is another significant area of interdisciplinary focus. Gold(III) complexes with chiral cyclam ligands have demonstrated high catalytic activity in selected test reactions, highlighting the importance of ligand design in tuning reactivity. beilstein-journals.org The stability and well-defined coordination geometry of these complexes make them attractive candidates for various chemical transformations.

The convergence of synthesis, coordination chemistry, computational modeling, and biology is driving the creation of sophisticated functional macrocyclic systems. cecam.org This interdisciplinary approach is essential for tackling complex scientific challenges, from developing new medical diagnostics and therapies to designing novel materials and catalysts for a sustainable future. beilstein-institut.de

Q & A

Basic: What are the structural and compositional characteristics of C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O, and how do they influence its role as a chelating agent?

Methodological Answer:
this compound (CAS 504433-89-0) is a macrocyclic tetramine derivative functionalized with a carboxylic acid group. Its molecular formula is C₁₁H₂₄N₄O₂·4HCl·2H₂O , with a molecular weight of 390.18 g/mol (anhydrous) . The cyclam backbone provides a rigid, 14-membered ring structure with four nitrogen donor atoms, enabling strong coordination to transition metals (e.g., Cu²⁺, Ga³⁺). The carboxylic acid group enhances water solubility and allows conjugation to biomolecules (e.g., peptides, antibodies) via carbodiimide-mediated coupling. For characterization, use:

  • ¹H/¹³C NMR to confirm proton environments and purity.
  • Mass spectrometry (ESI-MS) to verify molecular weight.
  • Elemental analysis to validate stoichiometry of HCl and H₂O.

Basic: How should researchers design experiments to assess the metal-binding efficiency of C-Carboxylic-Acid-Cyclam under physiological conditions?

Methodological Answer:

  • Titration Studies : Perform pH-metric titrations (pH 2–12) in buffered solutions (e.g., 0.1 M KCl) to determine protonation constants (logK values) and metal-ligand stability constants (logβ) .
  • Spectrophotometry : Monitor UV-Vis absorbance shifts during metal addition (e.g., Cu²⁺ at ~600 nm) to calculate binding stoichiometry.
  • Competitive Assays : Compare with EDTA or DOTA to evaluate relative stability under simulated biological conditions (e.g., 37°C, pH 7.4) .

Advanced: How does the carboxylic acid functional group in C-Carboxylic-Acid-Cyclam affect its coordination kinetics compared to ester derivatives (e.g., C-Methyl-Ester-Cyclam)?

Methodological Answer:
The carboxylic acid group introduces pH-dependent coordination dynamics :

  • At low pH (≤3) : The protonated carboxyl group (-COOH) reduces electron density on the cyclam ring, slowing metal binding.
  • At neutral pH : Deprotonation (-COO⁻) enhances electron donation, accelerating coordination.
    In contrast, C-Methyl-Ester-Cyclam (CAS 504433-88-9) lacks pH-sensitive groups, resulting in slower, pH-independent binding .
    Experimental Validation :
  • Use stopped-flow kinetics to measure association/dissociation rates (kₐₓₛ/kdᵢₛₛ) for Ga³⁺ or Cu²⁺ at varying pH.
  • Compare with ester derivatives using X-ray crystallography to resolve structural differences in metal complexes.

Advanced: What strategies mitigate hydrolysis or redox degradation of C-Carboxylic-Acid-Cyclam during radiopharmaceutical synthesis?

Methodological Answer:

  • Stabilizing HCl Environment : Maintain excess HCl (4 eq.) during synthesis to prevent ligand oxidation, as HCl acts as both a proton source and reducing agent .
  • Temperature Control : Conduct reactions at 0–4°C to minimize thermal decomposition of the cyclam ring.
  • Chelation Competition : Add sacrificial ligands (e.g., ascorbic acid) to sequester reactive oxygen species (ROS) during ⁶⁸Ga or ⁶⁴Cu radiolabeling .

Advanced: How can researchers optimize the conjugation of C-Carboxylic-Acid-Cyclam to targeting vectors (e.g., antibodies) without compromising chelation efficacy?

Methodological Answer:

  • Site-Specific Conjugation : Use heterobifunctional linkers (e.g., sulfo-SMCC) to couple the carboxylic acid group to lysine residues on antibodies, preserving the cyclam’s nitrogen donors for metal binding .
  • Post-Conjugation Analysis :
    • Size-Exclusion Chromatography (SEC) to confirm conjugate integrity.
    • Radio-TLC to verify retained radiometal (e.g., ⁸⁹Zr) incorporation efficiency post-conjugation.

Advanced: What analytical approaches resolve contradictions in reported stability constants for C-Carboxylic-Acid-Cyclam complexes?

Methodological Answer:
Discrepancies often arise from:

  • Ionic Strength Variations : Use a constant ionic medium (e.g., 0.1 M NaClO₄) to standardize measurements.
  • Competing Ligands : Pre-purify ligands via column chromatography to remove trace metal contaminants.
  • Data Reconciliation : Apply multivariate analysis (e.g., Hyperquad Suite) to integrate potentiometric, spectrophotometric, and calorimetric datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.